Folitixorin

Catalog No.
S519053
CAS No.
3432-99-3
M.F
C20H23N7O6
M. Wt
457.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Folitixorin

CAS Number

3432-99-3

Product Name

Folitixorin

IUPAC Name

(2S)-2-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid

Molecular Formula

C20H23N7O6

Molecular Weight

457.4 g/mol

InChI

InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t12?,13-/m0/s1

InChI Key

QYNUQALWYRSVHF-ABLWVSNPSA-N

SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

ANX-510;Folitixorin;5,10-METHYLENETETRAHYDROFOLICACID;N5,N10-Methyl- enetetrahydrofolic Acid;Folitixorin (Mixture of Diastereomers);Folitixorin (~80%) (Mixture of Diastereomers);N5,N10-MethylenetetrahydropteroylglutaMic Acid;(+)-5,10-Methylene-5,6,7,8-tetrahydrofolic Acid;N-[4-(3-AMino-1,2,5,6,6a,7-hexahydro-1-oxoiMidazo[1,5-f]pteridin-8(9H)-yl)benzoyl]-L-glutaMic Acid;L-GlutaMic acid, N-[4-(3-aMino-1,2,5,6,6a,7-hexahydro-1-oxoiMidazo[1,5-f]pteridin-8(9H)-yl)benzoyl]-

Canonical SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Description

The exact mass of the compound Folitixorin is 457.17098 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Folitixorin, known chemically as 5,10-methylenetetrahydrofolate, is a reduced form of folate that plays a crucial role as a cofactor in various biochemical processes, particularly in one-carbon metabolism. This compound is essential for the synthesis of nucleotides and amino acids, thereby influencing DNA synthesis and repair mechanisms. Folitixorin has garnered attention for its potential therapeutic applications in oncology, specifically targeting cancer cells that exhibit rapid proliferation due to their reliance on folate-dependent pathways .

  • Folitixorin's primary function lies in its role as a cofactor for thymidylate synthase, an enzyme responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) [].
  • dTMP is a crucial building block for DNA synthesis. Folitixorin forms a complex with thymidylate synthase and fluorodeoxyuridine monophosphate (FdUMP), a metabolite of the anticancer drug 5-fluorouracil (5-FU) []. This complex inhibits thymidylate synthase activity, thereby hindering DNA synthesis in cancer cells [].
  • Research on folitixorin is primarily focused on its use as a research tool; information on its safety profile is limited.
  • Given its close relation to folate, excessive intake might theoretically interfere with folate metabolism, but further research is needed to confirm this [].

Cancer Treatment:

Folitixorin is being investigated as a potential therapeutic agent for certain cancers. Its role lies in disrupting the folate cycle, which is crucial for rapid cell division in cancer cells. Studies suggest that Folitixorin, when combined with other chemotherapy drugs, may enhance treatment efficacy. However, more research is needed to determine its effectiveness and optimal use in cancer treatment regimens [Source: National Cancer Institute ].

Folate Deficiency Research:

Folitixorin serves as a research tool to study folate deficiency and its associated conditions. Researchers can utilize it to investigate the metabolic pathways affected by folate deficiency and evaluate potential interventions for restoring folate balance [Source: Folic Acid [Folate]. Merck Manual Professional Edition. [online] Available at: ].

Cellular Processes and Folate Metabolism:

Folitixorin plays a vital role in one-carbon transfer reactions within cells. Scientists can employ Folitixorin to study these reactions and understand their significance in various cellular processes, including DNA synthesis and repair [Source: Tseng, Y-C et al. (2004) Characterization of human folylpolyglutamate synthetase purified from HepG2 cells. The Journal of Biological Chemistry, 279(23), 24212-24220 ].

Development of New Folate-Based Therapeutics:

The properties of Folitixorin can inspire the development of novel folate-based drugs. Researchers can leverage its structure and function to design new therapeutics targeting specific disease mechanisms [Source: Wang, J et al. (2013) The emerging roles of folates in chemotherapeutic treatment of cancer. Current Medicinal Chemistry, 20(7), 888-900 ].

Within the folate cycle:

  • Thymidylate Synthesis: Folitixorin acts as a cofactor for thymidylate synthase, facilitating the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) through the transfer of a methylene group .
  • One-Carbon Metabolism: It is involved in one-carbon transfer reactions critical for nucleotide and amino acid synthesis. These reactions are vital for cellular proliferation and growth, especially in rapidly dividing cancer cells .
  • Oxidation Reactions: Folitixorin can undergo oxidation, which may affect its biological activity and stability in various environments.

Folitixorin exhibits significant biological activity through its role in cellular metabolism. It is particularly important for:

  • Cell Proliferation: By supporting nucleotide synthesis, Folitixorin enhances cell division and growth, making it a target for cancer therapies aimed at inhibiting tumor growth .
  • Antitumor Activity: Studies suggest that Folitixorin can disrupt the folate cycle in cancer cells, potentially leading to cell death due to thymidylate deficiency. This mechanism is particularly effective against tumors expressing specific mitochondrial enzymes .
  • Folate Deficiency Research: It serves as a research tool for investigating conditions related to folate deficiency and metabolic disorders.

Folitixorin can be synthesized through several methods:

  • Chemical Synthesis: The compound can be synthesized chemically by modifying existing folate derivatives through various organic reactions that introduce functional groups necessary for its activity.
  • Biotechnological Approaches: Microbial fermentation processes may also be employed to produce Folitixorin using genetically engineered organisms capable of synthesizing folate derivatives .

Folitixorin has several notable applications:

  • Cancer Treatment: It is being investigated as an adjunct therapy in cancer treatment regimens, particularly when combined with other chemotherapeutic agents to enhance efficacy .
  • Research Tool: Researchers utilize Folitixorin to study folate metabolism and its implications in health and disease, including potential interventions for restoring folate balance.
  • Drug Development: The unique properties of Folitixorin inspire the design of new folate-based drugs targeting specific disease mechanisms, particularly in oncology .

Studies on Folitixorin's interactions focus on its effects on various biological pathways:

  • Synergistic Effects with Chemotherapy: Research indicates that Folitixorin may enhance the effectiveness of certain chemotherapeutic agents by disrupting folate metabolism in cancer cells.
  • Mechanisms of Action: Investigations into how Folitixorin influences one-carbon metabolism reveal insights into its potential to induce thymidylate deficiency selectively in tumor cells while sparing normal cells .

Folitixorin shares structural and functional similarities with several other compounds involved in folate metabolism. Here are some notable examples:

Compound NameStructure/FunctionUnique Features
5-MethyltetrahydrofolateActive form of folate; involved in homocysteine metabolismEssential for methylation reactions
MethotrexateAntifolate drug; inhibits dihydrofolate reductaseUsed as chemotherapy; targets rapidly dividing cells
PemetrexedMulti-target antifolate; inhibits multiple enzymesEffective against mesothelioma and lung cancer
LeucovorinReduced form of folic acid; used to rescue normal cellsOften used with methotrexate to mitigate toxicity

Folitixorin's uniqueness lies in its specific role as a cofactor for thymidylate synthase and its potential application in enhancing chemotherapy efficacy while disrupting the folate cycle specifically within cancer cells .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

457.17098148 g/mol

Monoisotopic Mass

457.17098148 g/mol

Heavy Atom Count

33

Density

1.75±0.1 g/cm3(Predicted)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0SXY5ET48B

Wikipedia

5,10-Methylenetetrahydrofolate

Dates

Modify: 2023-08-15
1. Wright JE, Pardo M, Sayeed-Shah U, Alperin W, Rosowsky A. Leucovorin and folic acid regimens for selective expansion of murine 5,10-methylenetetrahydrofolate pools. Biochem Pharmacol. 1995 Mar 1;49(5):677-85. doi: 10.1016/0006-2952(94)00507-i. PMID: 7534077.

2. Sobti P, Rothenberg SP, Quadros EV. Radioenzymatic assay for reductive catalysis of N(5)N(10)-methylenetetrahydrofolate by methylenetetrahydrofolate reductase. J Biochem Biophys Methods. 2000 Nov 20;46(1-2):11-20. doi: 10.1016/s0165-022x(00)00122-6. PMID: 11086190.

3. Pauszek RF 3rd, Kodali G, Stanley RJ. Excited state electronic structures of 5,10-methenyltetrahydrofolate and 5,10-methylenetetrahydrofolate determined by Stark spectroscopy. J Phys Chem A. 2014 Sep 18;118(37):8320-8. doi: 10.1021/jp501143u. Epub 2014 May 21. PMID: 24814224.

4. Carlsson G, Hafström LO, Spears CP, Gustavsson B, Larsson PA. 5-fluorouracil (5-FU) and 5,10-methylene tetrahydrofolate (5,10-CH2FH4) as adjuvant therapy in an experimental rodent colon carcinoma model. Anticancer Res. 1997 Sep-Oct;17(5A):3671-4. PMID: 9413221.

5. Pellino AM, Danenberg PV. Evidence from chemical degradation studies for a covalent bond from 5-fluoro-2'-deoxyuridylate to N-5 of tetrahydrofolate in the ternary complex of thymidylate synthetase-5-fluoro-2'-deoxyuridylate-5,10-methylenetetrahydrofolate. J Biol Chem. 1985 Sep 15;260(20):10996-1000. PMID: 3928628.

Explore Compound Types